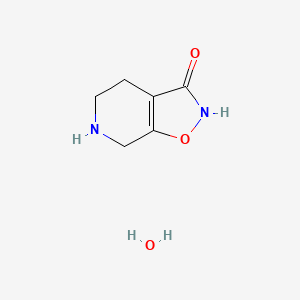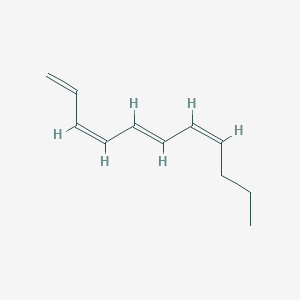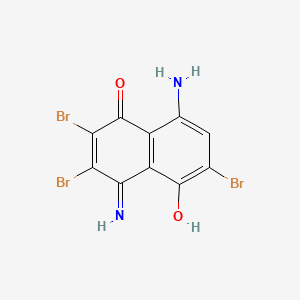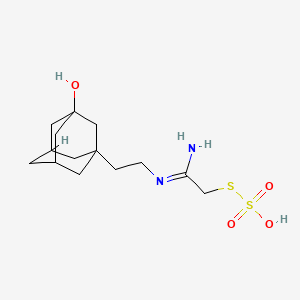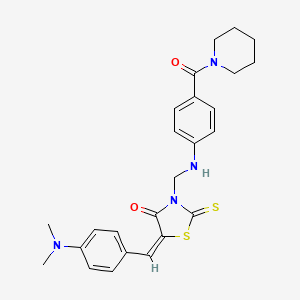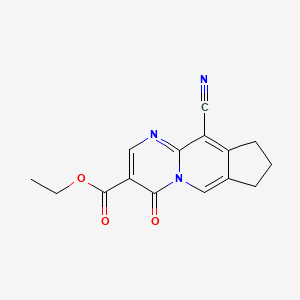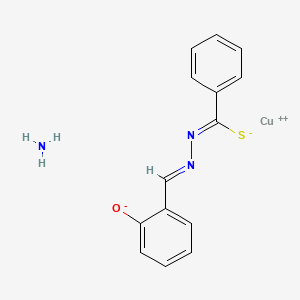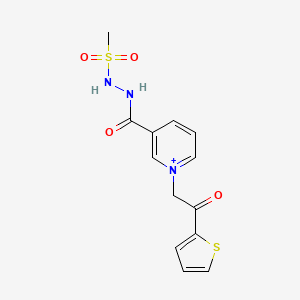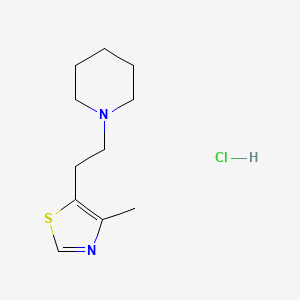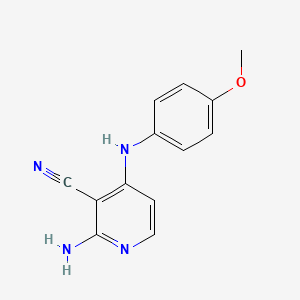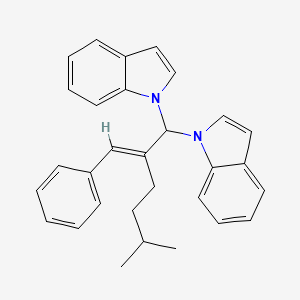
1H-Indole, 1,1'-(5-methyl-2-(phenylmethylene)hexylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure that includes a 5-methyl-2-(phenylmethylene)hexylidene group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Métodos De Preparación
The synthesis of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves several steps. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C . This reaction yields the desired indole with high regioselectivity and efficiency.
Análisis De Reacciones Químicas
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as anti-inflammatory and antitumor agents.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparación Con Compuestos Similares
Similar compounds to 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- include other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its reactivity with nitrogen dioxide and malondialdehyde.
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Benzyloxyindole: Used in various synthetic applications.
The uniqueness of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73545-10-5 |
|---|---|
Fórmula molecular |
C30H30N2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-[(2E)-2-benzylidene-1-indol-1-yl-5-methylhexyl]indole |
InChI |
InChI=1S/C30H30N2/c1-23(2)16-17-27(22-24-10-4-3-5-11-24)30(31-20-18-25-12-6-8-14-28(25)31)32-21-19-26-13-7-9-15-29(26)32/h3-15,18-23,30H,16-17H2,1-2H3/b27-22+ |
Clave InChI |
WIVROQITFIGIOA-HPNDGRJYSA-N |
SMILES isomérico |
CC(C)CC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
SMILES canónico |
CC(C)CCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


